2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
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Overview
Description
2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H22N2O2·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzaldehyde group linked to a piperazine ring via an ethoxy bridge, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylpiperazine and 2-bromoethanol.
Formation of Intermediate: 4-Ethylpiperazine reacts with 2-bromoethanol under basic conditions to form 2-(4-ethyl-1-piperazinyl)ethanol.
Etherification: The intermediate is then subjected to etherification with 2-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to yield 2-[2-(4-ethyl-1-piperazinyl)ethoxy]benzaldehyde.
Hydrochloride Formation: Finally, the aldehyde is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzoic acid.
Reduction: 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: Used as a building block for more complex molecules in organic synthesis.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes, altering their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
- 2-[2-(4-Phenyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
- 2-[2-(4-Benzyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Uniqueness
2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is unique due to the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and receptor binding affinity. This subtle structural difference can lead to variations in biological activity and specificity compared to its analogs.
Properties
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)ethoxy]benzaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-16-7-9-17(10-8-16)11-12-19-15-6-4-3-5-14(15)13-18;/h3-6,13H,2,7-12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEIHQPJQHADOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=CC=C2C=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-35-9 |
Source
|
Record name | Benzaldehyde, 2-[2-(4-ethyl-1-piperazinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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